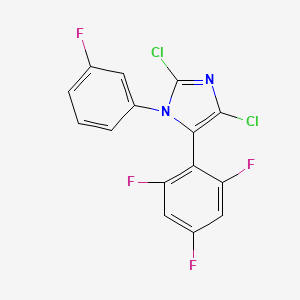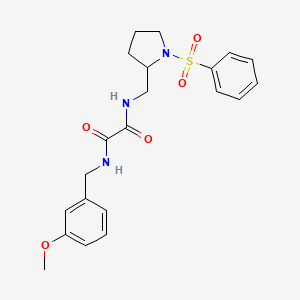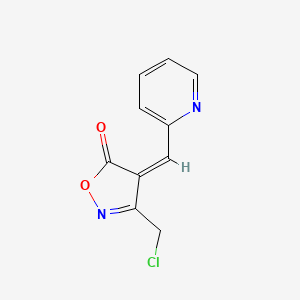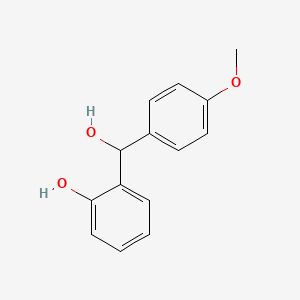
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as aldehydes, amines, and other reagents under acidic or basic conditions.
Introduction of substituents: The chlorination and fluorination steps can be carried out using reagents like thionyl chloride, sulfuryl chloride, or fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be replaced by other groups under suitable conditions.
Oxidation and reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the imidazole ring.
Applications De Recherche Scientifique
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological studies: Investigation of its effects on cellular processes and its potential as a tool for studying enzyme functions.
Industrial applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-phenyl-1H-imidazole
- 1-(3-Fluorophenyl)-2,4,5-trichloro-1H-imidazole
- 1-(2,4,6-Trifluorophenyl)-2,4-dichloro-1H-imidazole
Uniqueness
The unique substitution pattern of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H6Cl2F4N2 |
|---|---|
Poids moléculaire |
361.1 g/mol |
Nom IUPAC |
2,4-dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)imidazole |
InChI |
InChI=1S/C15H6Cl2F4N2/c16-14-13(12-10(20)5-8(19)6-11(12)21)23(15(17)22-14)9-3-1-2-7(18)4-9/h1-6H |
Clé InChI |
NYQHODKIZTUZQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)


![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)

![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)

![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)


![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclobutylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12342048.png)
